Europium dichloride

Catalog No.
S794229
CAS No.
13769-20-5
M.F
EuCl2
Cl2Eu
M. Wt
222.87 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Europium dichloride

CAS Number

13769-20-5

Product Name

Europium dichloride

IUPAC Name

dichloroeuropium

Molecular Formula

EuCl2
Cl2Eu

Molecular Weight

222.87 g/mol

InChI

InChI=1S/2ClH.Eu/h2*1H;/q;;+2/p-2

InChI Key

BMANZYKPCBPZFG-UHFFFAOYSA-L

SMILES

Cl[Eu]Cl

Canonical SMILES

[Cl-].[Cl-].[Eu+2]

The exact mass of the compound Europium dichloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 281264. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Europium dichloride (CAS: 13769-20-5) is a highly specialized, hygroscopic rare-earth halide where europium is stabilized in the +2 oxidation state . Unlike the more ubiquitous trivalent rare-earth chlorides, EuCl2 serves as a direct, reduction-free precursor for divalent europium applications. It crystallizes in an orthorhombic structure and exhibits intrinsic bright blue-to-green fluorescence under ultraviolet irradiation[1]. In industrial and advanced laboratory procurement, EuCl2 is primarily sourced to bypass the thermodynamically demanding reduction steps required when using europium trichloride (EuCl3), making it a critical raw material for high-purity Eu(II)-activated phosphors, luminescent halide perovskites, and molten salt electrochemical systems [2].

Substituting EuCl2 with the more common and less expensive europium trichloride (EuCl3) routinely fails in precision optical and electrochemical applications due to the harsh conditions required to force the +3 to +2 reduction[1]. In-situ reduction of EuCl3 (using H2 gas, zinc, or oleylamine) is often incomplete, leaving residual Eu3+ ions that act as hole traps (Frenkel-type excitons) and severely quench or shift the desired 4f65d1 to 4f7 luminescence of Eu2+ [2]. Furthermore, at high processing temperatures, EuCl3 thermally decomposes to release corrosive chlorine gas, whereas EuCl2 maintains a distinct thermodynamic profile [3]. Procuring EuCl2 directly guarantees the divalent state, ensuring batch-to-batch reproducibility, higher quantum yields in phosphors, and the elimination of aggressive reducing agents from the manufacturing workflow.

Oxidation State Retention in High-Temperature Glass and Phosphor Melts

When synthesizing luminescent matrices such as fluorozirconate (ZBLAN) glasses, the choice of europium precursor strictly dictates the final oxidation state ratio. Mössbauer spectroscopy reveals that directly incorporating 5 mol% EuCl2 into the melt yields a highly favorable Eu2+:Eu3+ ratio of 78:22 [1]. In contrast, relying on the thermal reduction of pure EuCl3 at 800 °C is thermodynamically limited to an equilibrium constant of 0.81, resulting in a mixture of approximately 45% Eu2+ and 55% Eu3+ [1]. This demonstrates that direct procurement of EuCl2 is required to maximize the divalent europium concentration and optical performance.

Evidence DimensionFinal Eu2+ concentration in 800 °C melt-processed glass
Target Compound Data78% Eu2+ retention (using EuCl2 precursor)
Comparator Or Baseline~45% Eu2+ yield (using EuCl3 precursor via thermal reduction)
Quantified Difference73% higher relative yield of the luminescent Eu2+ state
ConditionsZBLAN glass melt processing at 800 °C analyzed via Mössbauer spectroscopy

Directly sourcing EuCl2 prevents the severe luminescence quenching caused by the unavoidable 55% Eu3+ defect rate inherent to EuCl3 thermal reduction.

Molten Salt Complexation and Diffusion Behavior

In alkali chloride melts (e.g., NaCl-KCl) used for pyrochemical reprocessing and electrorefining, EuCl2 and EuCl3 exhibit fundamentally different mass transport behaviors. Electrochemical transient techniques and Raman spectroscopy confirm that EuCl2 does not form chloride complexes in the NaCl-KCl melt [1]. Conversely, Eu(III) forms strong coordination complexes, which decreases its diffusion coefficient by restricting the 'hopping' mechanism of mass transport [1]. The uncomplexed nature of Eu(II) ensures more predictable and efficient diffusion kinetics during open-circuit potentiometry and electroreduction processes.

Evidence DimensionChloride complex formation in NaCl-KCl melts
Target Compound DataNo complex formation; unhindered diffusion (EuCl2)
Comparator Or BaselineStrong complex formation; restricted diffusion (EuCl3)
Quantified DifferenceQualitative shift from complexed (Eu3+) to non-complexed (Eu2+) mass transport
ConditionsNaCl-KCl alkali chloride melts at 973–1123 K

For nuclear fuel recycling and rare-earth electrorefining, EuCl2 provides superior and predictable mass transport kinetics compared to the highly complexed trivalent state.

High-Temperature Vapor Composition and Thermal Stability

The thermal behavior of europium chlorides dictates their suitability for chemical vapor deposition and high-temperature solid-state synthesis. Thermodynamic evaluations show that above its melting point, EuCl3 decomposes to release noticeable amounts of corrosive Cl2 and Cl gases alongside EuCl2 [1]. In contrast, EuCl2 vaporizes via disproportionation into EuCl3, EuCl, Eu, and Cl, without the immediate bulk release of diatomic chlorine[1]. This fundamental difference is reflected in their enthalpies of atomization, measured at 899.3 +/- 1.8 kJ/mol for EuCl2 versus 1200.5 +/- 3.5 kJ/mol for EuCl3 [1].

Evidence DimensionHigh-temperature vapor phase composition and Enthalpy of Atomization
Target Compound DataDisproportionation pathway; 899.3 kJ/mol (EuCl2)
Comparator Or BaselineDecomposition releasing Cl2 gas; 1200.5 kJ/mol (EuCl3)
Quantified Difference301.2 kJ/mol difference in atomization enthalpy and distinct avoidance of bulk Cl2 release
ConditionsEquilibrium vapor composition above the respective melting points

Using EuCl2 in high-temperature reactors prevents the generation of corrosive chlorine gas that can damage equipment and cause unwanted chlorination of the target lattice.

High-Efficiency Eu(II)-Activated Phosphor Manufacturing

Directly utilizing EuCl2 in solid-state synthesis avoids the need for hazardous H2/N2 reducing atmospheres. It serves as a direct precursor for generating bright blue-to-green 4f65d1 to 4f7 emission in commercial phosphors, as it prevents the formation of Eu3+ hole traps that quench luminescence [1].

Lead-Free Halide Perovskite Optoelectronics

In the colloidal synthesis of cesium europium halide perovskite nanocrystals (e.g., CsEuCl3), starting with EuCl2 bypasses complex oleylamine reduction steps, preventing oxidation-induced phase impurities and ensuring high phase purity for light-emitting devices [2].

Pyrochemical Reprocessing of Spent Nuclear Fuel

EuCl2 is utilized as a reference standard and active species in molten alkali chloride electrorefining. Its lack of chloride complexation in NaCl-KCl melts provides ideal, predictable diffusion kinetics for the separation and recovery of rare-earth fission products [3].

Other CAS

13769-20-5

Wikipedia

Europium(II) chloride

General Manufacturing Information

Europium chloride (EuCl2): ACTIVE

Dates

Last modified: 08-15-2023

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